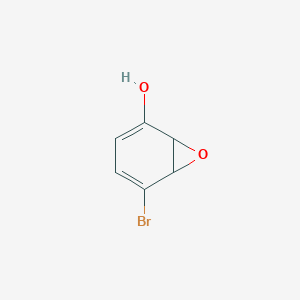
4-Bromophenol-2,3-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenol-2,3-epoxide is an epoxide.
4-Bromophenol-2, 3-epoxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms).
Aplicaciones Científicas De Investigación
Synthetic Applications
4-Bromophenol-2,3-epoxide serves as a versatile intermediate in organic synthesis. Its epoxide functionality allows for various ring-opening reactions, which are crucial in the synthesis of complex organic molecules.
Epoxide Ring Opening Reactions
The compound is often utilized in the synthesis of alkaloids and terpenoids. For instance, studies have demonstrated that the epoxide can undergo regioselective ring-opening reactions to yield valuable synthetic intermediates. This method has been employed to develop high-yield synthetic routes for various natural products, showcasing its utility in advancing synthetic organic chemistry .
Synthesis of Bioactive Compounds
Research indicates that this compound can be transformed into bioactive compounds through selective nucleophilic additions. This application is particularly relevant in the pharmaceutical industry, where such transformations can lead to the development of new therapeutic agents .
Pharmaceutical Applications
The compound's unique chemical structure allows it to play a role in drug metabolism and toxicity studies.
Metabolic Studies
This compound has been identified as a metabolite of bromobenzene, which is known for its hepatotoxic effects. Studies have shown that the epoxide can covalently bind to liver proteins, leading to toxicological consequences. Understanding these interactions is vital for assessing the safety profiles of brominated compounds .
Antimicrobial Properties
Research has suggested that derivatives of 4-bromophenol exhibit antimicrobial activity. The epoxide form may enhance this activity due to its ability to react with biological nucleophiles, potentially leading to the development of new antimicrobial agents .
Environmental Applications
The environmental significance of this compound lies in its role as a pollutant and its biodegradation potential.
Biodegradation Studies
Studies have highlighted the ability of certain bacterial strains, such as Arthrobacter chlorophenolicus, to degrade 4-bromophenol and its epoxide form. This biodegradation pathway is essential for bioremediation efforts aimed at reducing environmental contamination from brominated phenols .
Environmental Toxicology
The compound's persistence in the environment raises concerns regarding its toxicity to aquatic life and potential bioaccumulation. Research into its degradation pathways is crucial for understanding its environmental impact and developing strategies for pollution management .
Case Studies and Research Findings
The following table summarizes key studies related to the applications of this compound:
Propiedades
Fórmula molecular |
C6H5BrO2 |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
5-bromo-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ol |
InChI |
InChI=1S/C6H5BrO2/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6,8H |
Clave InChI |
NIXDKVLCYSTGRG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2C(O2)C(=C1)Br)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















